1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde
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Overview
Description
1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde is a heterocyclic compound featuring both bromine and chlorine substituents on an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions, followed by halogenation reactions to introduce the bromine and chlorine atoms .
Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and chlorine substituents can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the aldehyde group to an alcohol.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions to replace the halogen atoms.
Major Products:
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde involves its interaction with specific molecular targets. The bromine and chlorine substituents can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The aldehyde group can also participate in covalent bonding with target proteins, further modulating their activity .
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-chloroimidazole: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(4-Bromophenyl)-5-fluoroimidazole:
Properties
IUPAC Name |
1-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-1-3-8(4-2-7)14-6-13-9(5-15)10(14)12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZNMBHZPFMOQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=C2Cl)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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